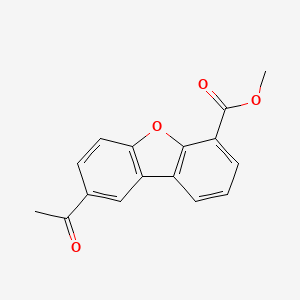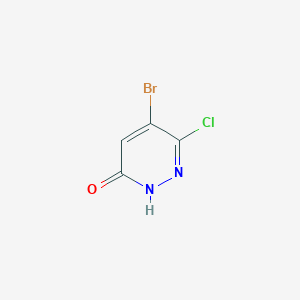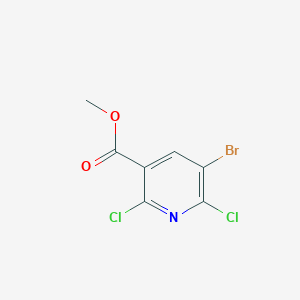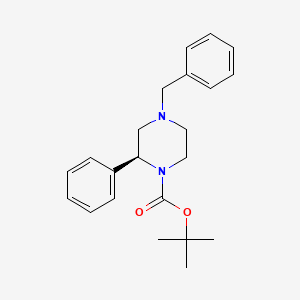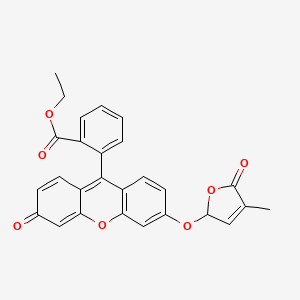
Yoshimulactone Green (YLG)
Vue d'ensemble
Description
Yoshimulactone Green (YLG) is a fluorescence turn-on probe . It activates strigolactone signaling and illuminates signal perception by the strigolactone receptors . It is used to describe how strigolactones bind to and act via ShHTLs, the diverged family of a/b hydrolase-fold proteins in Striga .
Molecular Structure Analysis
Yoshimulactone Green (YLG) has a molecular weight of 456.45 . Its molecular formula is C27H20O7 . The InChI code is1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3 . Chemical Reactions Analysis
Yoshimulactone Green (YLG) is used in assays as a substrate . SL receptors catalyze single-turnover reactions and form covalent bonds with the SL hydrolysate .Physical And Chemical Properties Analysis
Yoshimulactone Green (YLG) is a light yellow to brown powder to crystal . Its melting point ranges from 188.0 to 193.0 °C .Applications De Recherche Scientifique
Analyse complète des applications de la Yoshimulactone verte (YLG) dans la recherche scientifique
Recherche agricole Signalisation des strigolactones dans la lutte contre les mauvaises herbes parasites : La Yoshimulactone verte (YLG) sert de sonde fluorescente qui active la signalisation des strigolactones, ce qui est crucial pour comprendre et lutter contre les mauvaises herbes parasites comme la Striga qui causent des dommages agricoles importants. La capacité de la YLG à se lier aux récepteurs des strigolactones permet la visualisation de ces interactions, fournissant des informations sur les mécanismes du parasitisme et les stratégies potentielles pour la protection des cultures .
Recherche en biochimie Exploration des récepteurs des strigolactones : En biochimie, la YLG est utilisée pour éclairer la perception du signal par les récepteurs des strigolactones. Cette application est particulièrement importante pour étudier les aspects génétiques de la signalisation des strigolactones et l'activité des récepteurs. En utilisant la YLG comme sonde d'activation, les chercheurs peuvent observer comment les strigolactones se lient et agissent via des familles divergentes de protéines dans les plantes parasites .
Nanotechnologie Sondes d'activation fluorescente : Le rôle de la YLG s'étend à la nanotechnologie, où elle entre en compétition avec les strigolactones synthétiques ou naturelles pour se lier à leurs récepteurs, produisant des produits fluorescents détectables. Cette application est importante pour le développement de nouveaux nanomatériaux pouvant être utilisés à diverses fins, notamment l'amélioration de l'agriculture et, éventuellement, le diagnostic médical .
Recherche médicale Compréhension des mécanismes de germination : Bien que non mentionnée directement dans les contextes de recherche médicale, la capacité de la YLG à produire une fluorescence verte lorsqu'elle est exposée à des protéines spécifiques pourrait avoir des implications pour la compréhension des mécanismes de germination au niveau moléculaire, ce qui pourrait se traduire par des applications médicales telles que des systèmes de délivrance de médicaments ciblés ou la détection de biomarqueurs .
Biologie chimique Caractérisation des protéines réceptrices : En biologie chimique, la YLG est utilisée pour caractériser les récepteurs des strigolactones provenant de plantes parasites des racines. La conception de la sonde permet l'étude des interactions récepteur-ligand et pourrait conduire au développement de nouveaux produits agrochimiques ou d'agents thérapeutiques ciblant des familles de protéines similaires .
Science végétale Essais d'hydrolyse et études de récepteurs : La YLG est également utilisée en science végétale pour des essais d'hydrolyse in vitro afin d'étudier l'interaction entre les strigolactones et leurs récepteurs. Cette application fournit des données précieuses sur l'activité enzymatique et la spécificité des protéines réceptrices, ce qui est essentiel pour comprendre le développement des plantes et les interactions interspécifiques .
Science:破解一种农业大敌的信号机制 - 生物通 Probing strigolactone receptors in with fluorescence - Science ストリゴラクトン受容体に作用する蛍光性アゴニスト “ヨシムラクトングリーン” | 東京化成工業株式会社 The Applications of Nanotechnology in Crop Production - MDPI YLG_en - itbm.nagoya-u.ac.jp Nucleotide metabolism: Salvaging chemotherapy - Nature Expansion of the Strigolactone Profluorescent Probes Repertory: The … - Frontiers Frontiers | A New Series of Carlactonoic Acid Based Strigolactone … - Frontiers
Mécanisme D'action
Target of Action
Yoshimulactone Green (YLG) primarily targets the strigolactone receptors . These receptors are a diverged family of α/β hydrolase-fold proteins in Striga, a parasitic plant . The strigolactone receptors play a crucial role in the perception and signaling of strigolactones, a group of plant hormones .
Mode of Action
Yoshimulactone Green (YLG) activates strigolactone signaling and illuminates signal perception by the strigolactone receptors . It binds to the strigolactone receptors and triggers a series of biochemical reactions . This interaction results in changes in the receptor’s activity, leading to the activation of downstream signaling pathways .
Biochemical Pathways
The activation of strigolactone receptors by Yoshimulactone Green (YLG) affects the strigolactone signaling pathway . Strigolactones are involved in various physiological processes, including shoot branching, root architecture, pathogen defense, and responses to abiotic stress . Therefore, the activation of strigolactone signaling by YLG can have downstream effects on these physiological processes.
Pharmacokinetics
It is known that ylg is a fluorescence turn-on probe , suggesting that it can be detected and tracked in biological systems, which could provide insights into its pharmacokinetic properties.
Result of Action
The activation of strigolactone signaling by Yoshimulactone Green (YLG) results in the illumination of signal perception by the strigolactone receptors . This can lead to changes in plant physiology, such as modifications in shoot branching and root architecture . In the case of Striga, a parasitic plant, YLG can stimulate seed germination .
Action Environment
The action of Yoshimulactone Green (YLG) can be influenced by various environmental factors. For instance, the presence of strigolactones in the soil can affect the activity of YLG, as strigolactones are known to induce seed germination in parasitic plants . .
Analyse Biochimique
Cellular Effects
Yoshimulactone Green has been shown to influence various cellular processes in plants. By activating strigolactone signaling, Yoshimulactone Green affects cell function, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been used to study the germination of Striga seeds, where it activates strigolactone receptors and induces seed germination . This makes Yoshimulactone Green a powerful tool for investigating the cellular effects of strigolactones on plant development and interactions with other organisms.
Molecular Mechanism
The molecular mechanism of Yoshimulactone Green involves its binding to strigolactone receptors, specifically the ShHTLs in Striga hermonthica . Upon binding, Yoshimulactone Green is hydrolyzed by the receptor’s hydrolase activity, leading to the release of a fluorescent product. This fluorescence allows researchers to visualize the perception of strigolactones and study the dynamics of strigolactone signaling. The activation of strigolactone signaling by Yoshimulactone Green also involves changes in gene expression and modulation of downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Yoshimulactone Green can change over time. The stability and degradation of Yoshimulactone Green are important factors to consider when conducting experiments. Studies have shown that Yoshimulactone Green remains stable and retains its fluorescence activity for extended periods, allowing for long-term observations of strigolactone signaling . The degradation of Yoshimulactone Green over time can affect its fluorescence intensity and the accuracy of measurements, making it essential to monitor its stability during experiments.
Metabolic Pathways
Yoshimulactone Green is involved in the metabolic pathways of strigolactone signaling. It interacts with strigolactone receptors, leading to its hydrolysis and activation of strigolactone signaling pathways . The enzymes and cofactors involved in the hydrolysis of Yoshimulactone Green play crucial roles in its metabolic processing. Understanding these metabolic pathways is essential for elucidating the mechanisms of strigolactone signaling and the role of Yoshimulactone Green in these processes.
Transport and Distribution
The transport and distribution of Yoshimulactone Green within cells and tissues are critical for its function as a fluorescent probe. Yoshimulactone Green is transported to specific cellular compartments where it interacts with strigolactone receptors . The localization and accumulation of Yoshimulactone Green in these compartments allow for the visualization of strigolactone signaling in real-time. Transporters and binding proteins may also play roles in the distribution of Yoshimulactone Green within cells.
Subcellular Localization
Yoshimulactone Green exhibits specific subcellular localization, which is essential for its activity and function. It is targeted to compartments where strigolactone receptors are present, allowing for the visualization of strigolactone perception and signaling . Post-translational modifications and targeting signals may direct Yoshimulactone Green to specific organelles or compartments, enhancing its effectiveness as a fluorescent probe for studying strigolactone signaling.
Propriétés
IUPAC Name |
ethyl 2-[3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-6-oxoxanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRFZINIRYDHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C=C(C(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



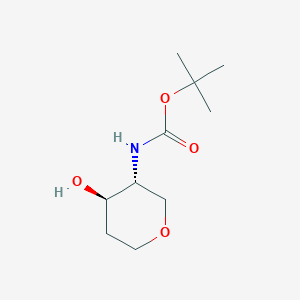
![9-(4'-chloro-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B1495129.png)

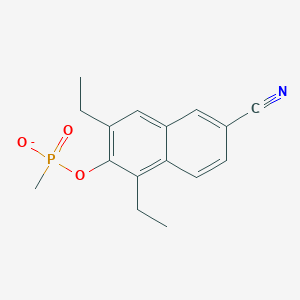


![4'''-Bromo-[1,1';4',1'';3'',1''']quaterphenyl](/img/structure/B1495150.png)


